molecular formula C10H13NO B3252244 2-(Allyloxymethyl)aniline CAS No. 214914-31-5

2-(Allyloxymethyl)aniline

Cat. No.: B3252244
CAS No.: 214914-31-5
M. Wt: 163.22 g/mol
InChI Key: HQKVZBMEDXCPCN-UHFFFAOYSA-N
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Description

2-(Allyloxymethyl)aniline is a substituted aniline derivative characterized by an allyloxymethyl (-CH₂-O-CH₂-CH=CH₂) group attached to the benzene ring at the ortho position relative to the amine group. For instance, 2-(2-methylprop-2-enyloxy)aniline (CAS 55000-14-1), a closely related structure with a methyl-substituted allyl group, is documented as a building block in organic synthesis . The allyloxymethyl group introduces steric bulk and electron-donating effects, influencing reactivity in polymerization, pharmaceutical intermediates, or agrochemical applications.

Properties

IUPAC Name

2-(prop-2-enoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKVZBMEDXCPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxymethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the allyl or aniline moieties .

Scientific Research Applications

2-(Allyloxymethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Allyloxymethyl)aniline involves its interaction with various molecular targets. The allyl group can participate in π-allyl complex formation with transition metals, facilitating various catalytic processes. The aniline moiety can interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Allyloxymethyl Group

  • Reactivity : The allyl ether moiety (-O-CH₂-CH=CH₂) offers sites for electrophilic substitution and radical polymerization. The double bond enables Diels-Alder or thiol-ene click reactions, useful in material science .
  • Applications: Potential use in conductive polymers (similar to 2-methyl aniline copolymers) or as a ligand in transition-metal catalysis .

Methoxymethyl Group (2-Chloro-N-(methoxymethyl)aniline)

  • Reactivity : The methoxymethyl group (-CH₂-O-CH₃) enhances solubility in polar solvents and stabilizes intermediates in nucleophilic substitutions.
  • Applications : Key in synthesizing drug candidates (e.g., antihypertensives) and agrochemicals due to its balanced lipophilicity .

Benzyloxy Group (2-(Benzyloxy)aniline)

  • Reactivity : The benzyl ether (-O-CH₂-C₆H₅) provides steric hindrance and π-π stacking capabilities, favoring crystal engineering (e.g., hydrogen-bonded networks as in ) .
  • Applications : Intermediate in dyes, liquid crystals, and photoresist materials.

Cyclohexyloxy Group (2-(Cyclohexyloxy)aniline)

  • Reactivity : The bulky cyclohexyl group (-O-cyclohexyl) reduces ring electron density, directing electrophilic substitution to specific positions.
  • Applications : Used in asymmetric catalysis and heat-resistant polymers .

Stability and Handling

  • Allyloxymethyl Derivatives : Susceptible to oxidation at the allylic position; storage under inert atmosphere recommended.
  • Chloro-Methoxymethyl Analogs : Stable at room temperature but may hydrolyze in acidic/alkaline conditions .

Biological Activity

2-(Allyloxymethyl)aniline, a derivative of aniline, has garnered attention for its potential biological activities. This compound possesses unique structural features that can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N, characterized by an aniline core with an allyloxymethyl substituent. This configuration may enhance its lipophilicity and facilitate membrane permeability, which are critical factors for biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound can possess significant antimicrobial properties. For instance, derivatives of aniline have been investigated for their effectiveness against bacteria and fungi.
  • Anticancer Potential : The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines .
  • Enzyme Inhibition : Research has highlighted the ability of aniline derivatives to act as enzyme inhibitors, particularly in the context of metabolic pathways. This mechanism may be relevant in developing therapeutic agents targeting specific diseases .

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The amino group in the aniline structure allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of various aniline derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to assess efficacy, revealing a significant zone of inhibition compared to control groups.

Case Study 2: Anticancer Effects

In vitro assays conducted on human cancer cell lines showed that this compound inhibited cell growth at concentrations as low as 10 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .

Data Table: Biological Activity Overview

Activity TypeAssessed EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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